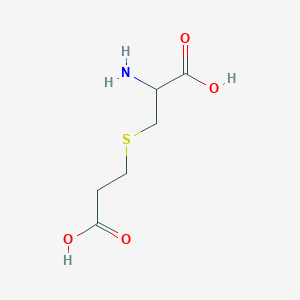
Alanine, 3-((2-carboxyethyl)thio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(2-Carboxyethyl)-L-cysteine: is an amino acid derivative that features a carboxyethyl group attached to the sulfur atom of L-cysteine
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
One-Pot Synthesis: One common method involves the reaction of L-cysteine with 2-bromoacetic acid under basic conditions. The reaction typically proceeds in an aqueous medium with sodium hydroxide as the base, resulting in the formation of S-(2-Carboxyethyl)-L-cysteine.
Industrial Production Methods: Industrially, the synthesis of S-(2-Carboxyethyl)-L-cysteine can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: S-(2-Carboxyethyl)-L-cysteine can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to its corresponding thiol form using reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Nucleophilic substitution reactions can occur at the carboxyethyl group, where nucleophiles such as amines or alcohols replace the carboxyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Dithiothreitol, tris(2-carboxyethyl)phosphine.
Substitution: Amines, alcohols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- S-(2-Carboxyethyl)-L-cysteine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the introduction of functional groups that can be further modified.
Biology:
- In biological research, S-(2-Carboxyethyl)-L-cysteine is used to study protein structure and function. It can be incorporated into peptides and proteins to investigate the role of cysteine residues in enzymatic activity and protein folding.
Medicine:
- The compound has potential therapeutic applications due to its antioxidant properties. It can scavenge free radicals and protect cells from oxidative stress, making it a candidate for the development of drugs targeting oxidative damage-related diseases.
Industry:
- S-(2-Carboxyethyl)-L-cysteine is used in the production of biodegradable polymers. Its incorporation into polymer chains enhances the mechanical properties and biodegradability of the resulting materials.
Mecanismo De Acción
Molecular Targets and Pathways:
- S-(2-Carboxyethyl)-L-cysteine exerts its effects primarily through its interaction with thiol groups in proteins. It can form disulfide bonds with cysteine residues, altering the protein’s structure and function. This interaction is crucial in redox signaling pathways and the regulation of enzymatic activity.
Comparación Con Compuestos Similares
N-Acetyl-L-cysteine: Like S-(2-Carboxyethyl)-L-cysteine, N-Acetyl-L-cysteine is a cysteine derivative with antioxidant properties. it features an acetyl group instead of a carboxyethyl group.
L-Cysteine: The parent compound of S-(2-Carboxyethyl)-L-cysteine, L-cysteine, lacks the carboxyethyl group but shares similar thiol chemistry.
S-Methyl-L-cysteine: This compound has a methyl group attached to the sulfur atom instead of a carboxyethyl group, resulting in different chemical reactivity and biological activity.
Uniqueness:
- S-(2-Carboxyethyl)-L-cysteine is unique due to its carboxyethyl group, which imparts distinct chemical properties and reactivity. This structural feature allows for specific interactions with biological molecules and the potential for diverse applications in various fields.
Propiedades
IUPAC Name |
2-amino-3-(2-carboxyethylsulfanyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4S/c7-4(6(10)11)3-12-2-1-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPINGSGHKXIQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCC(C(=O)O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25635-80-7 |
Source


|
| Record name | NSC45843 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45843 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-({4-Allyl-5-[(2,6-dimethylanilino)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B12005639.png)
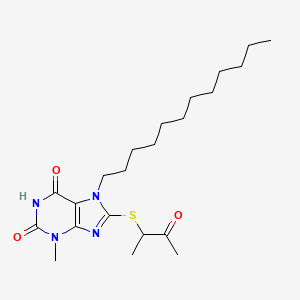


![N-{2-[(2E)-2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B12005669.png)
![N-{4-[(5-Methoxypyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B12005681.png)

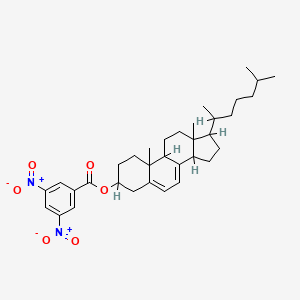
![2-hydroxy-N'-[(E)-pyridin-2-ylmethylidene]benzohydrazide](/img/structure/B12005700.png)
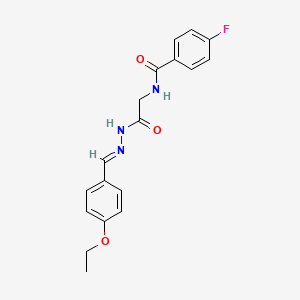
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12005710.png)
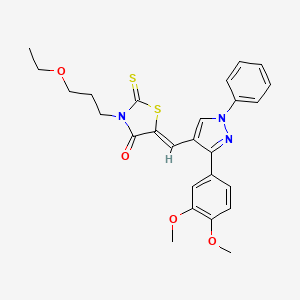
![2-Butyl-3-methyl-1-[(2-phenylethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12005726.png)
![(2Z)-2-(2-ethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B12005729.png)
